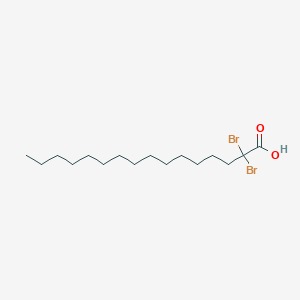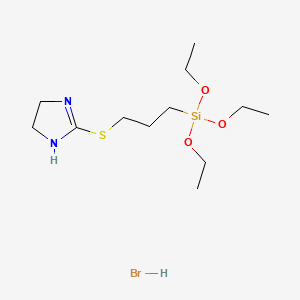
Benzylthiourea;2,5-dimethylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylthiourea;2,5-dimethylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 2,5-dimethylbenzenesulfonic acid. Benzylthiourea is known for its applications in organic synthesis and as an intermediate in the production of various chemicals. 2,5-Dimethylbenzenesulfonic acid, on the other hand, is a sulfonic acid derivative of xylene, commonly used in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzylthiourea;2,5-dimethylbenzenesulfonic acid typically involves the reaction of benzylthiourea with 2,5-dimethylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and reduce production costs. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzylthiourea;2,5-dimethylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates .
Aplicaciones Científicas De Investigación
Benzylthiourea;2,5-dimethylbenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and other organic compounds .
Mecanismo De Acción
The mechanism of action of Benzylthiourea;2,5-dimethylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. It may also interact with cellular membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Similar Compounds
Benzylthiourea: Known for its applications in organic synthesis and as an intermediate in chemical production.
2,5-Dimethylbenzenesulfonic acid: Used in the synthesis of dyes, pharmaceuticals, and other organic compounds
Uniqueness
Benzylthiourea;2,5-dimethylbenzenesulfonic acid is unique due to its combined properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from other similar compounds .
Propiedades
Número CAS |
90254-03-8 |
|---|---|
Fórmula molecular |
C16H20N2O3S2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
benzylthiourea;2,5-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C8H10O3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-6-3-4-7(2)8(5-6)12(9,10)11/h1-5H,6H2,(H3,9,10,11);3-5H,1-2H3,(H,9,10,11) |
Clave InChI |
KLBSVICUBKKJGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)


phenylsilane](/img/structure/B14357148.png)


![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)



![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)
